molecular formula C13H16BFO4 B1487547 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 882679-10-9

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B1487547
M. Wt: 266.07 g/mol
InChI Key: DXOXOBZCGBHKJS-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the molecular formula C11H15BFNO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . The melting point ranges from 29.0 to 33.0 °C .

Scientific Research Applications

Organic Synthesis

This compound is primarily used in organic synthesis as a reagent for Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The presence of the fluoro and boronic ester functional groups makes it a valuable component for introducing fluorinated phenyl rings into target molecules, which is particularly useful in pharmaceutical chemistry.

Drug Discovery

In drug discovery , the compound’s ability to participate in cross-coupling reactions is exploited to create diverse libraries of potential drug candidates . Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making this compound a key ingredient in the development of new medications.

Material Science

Material science: benefits from this compound through the development of organic electronic materials . The fluorinated phenylboronic ester can be used to modify the electronic properties of organic semiconductors, which are used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Agricultural Chemistry

In agricultural chemistry , the compound is used to synthesize fluorinated analogs of plant hormones or pesticides . These fluorinated derivatives can have improved efficacy and selectivity, leading to more effective crop protection and growth regulation solutions.

Analytical Chemistry

Analytical chemistry: utilizes this compound in the synthesis of fluorescent probes . The fluorine atom can influence the photophysical properties of the probes, which are used in various detection and quantification techniques, including high-performance liquid chromatography (HPLC) and fluorescence spectroscopy .

Polymer Chemistry

Lastly, in polymer chemistry , this compound is used to introduce fluorinated phenyl groups into polymers . This modification can result in materials with enhanced chemical resistance, thermal stability, and unique surface properties, which are desirable in coatings, films, and advanced composite materials.

Safety And Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include thoroughly washing skin after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin or eye irritation persists .

properties

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOXOBZCGBHKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675194
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

CAS RN

882679-10-9
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882679-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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